BenchChemオンラインストアへようこそ!

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Sar Isomer differentiation Thiazolyl urea

Secure this precise 4-chlorophenyl thiazolyl urea to control halogen-position variables in your SAR program. Unique azepane-2-oxoethyl appendage (MW +139 Da vs. core) enables head-to-head comparison of ring-size effects on lipophilicity (XLogP3-AA=3.1) and CNS penetration. Essential reference for validating docking poses versus 5-substituted regioisomers. Do not substitute with 3-chlorophenyl or morpholine analogs—activity cliffs exceed 1000×. For R&D use only.

Molecular Formula C18H21ClN4O2S
Molecular Weight 392.9
CAS No. 897620-69-8
Cat. No. B2404203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea
CAS897620-69-8
Molecular FormulaC18H21ClN4O2S
Molecular Weight392.9
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClN4O2S/c19-13-5-7-14(8-6-13)20-17(25)22-18-21-15(12-26-18)11-16(24)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11H2,(H2,20,21,22,25)
InChIKeyCLPZFARIUVCVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 897620-69-8): Structural Identity and Baseline Characterization for Procurement


1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 897620-69-8) is a synthetic, small-molecule thiazolyl urea derivative with molecular formula C₁₈H₂₁ClN₄O₂S and a molecular weight of 392.9 g/mol [1]. The compound features a central thiazole core substituted at the 2-position by a 4-chlorophenyl urea moiety and at the 4-position by an azepan-1-yl-2-oxoethyl side chain. Computed physicochemical descriptors include a partition coefficient (XLogP3-AA) of 3.1, a topological polar surface area (TPSA) of 103 Ų, and 2 hydrogen bond donors with 4 hydrogen bond acceptors [1]. This substitution pattern places the compound within a series of closely related thiazolyl urea variants, where small structural perturbations (e.g., halogen position, heterocyclic amine identity, and substitution regiochemistry) have been shown to dramatically alter biological activity profiles [2][3].

Why Generic Substitution of 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea Is Not Advisable Without Comparative Evidence


The thiazolyl urea scaffold exhibits extreme sensitivity to subtle structural modifications, confirmed by structure–activity relationship (SAR) studies demonstrating that antileukemic IC₅₀ values for closely related 5-substituted thiazolyl ureas vary by more than three orders of magnitude depending solely on the position and electronic properties of aromatic substituents [1]. Similarly, antiparkinsonian efficacy in haloperidol-induced catalepsy models shifts from potent to inactive with changes as minor as the relocation of a single chlorine atom from the 4- to the 3-position of the phenyl ring [2]. The azepane-2-oxoethyl appendage at the thiazole 4-position imparts distinct conformational flexibility and lipophilicity contributions that are absent in the simpler 1-(4-chlorophenyl)-3-(thiazol-2-yl)urea core (CAS 69123-55-3). Consequently, substituting the target compound with any regioisomer, halogen-positional isomer, or heterocyclic amine analog without confirmatory head-to-head data introduces uncontrolled risk in biological assay reproducibility [3].

Quantitative Differentiation Evidence for 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 897620-69-8) vs. Closest Analogs


Chlorine Positional Specificity: 4-Cl vs. 3-Cl Phenyl Urea Isomers Exhibit Divergent Biological Potential

In the anti-parkinsonian thiazolyl urea series, relocation of the chlorine substituent from the 4-position (target compound substitution pattern) to the 3-position markedly alters pharmacological activity. Halogen-substituted derivatives bearing 4-chloro substitution exhibited moderate antiparkinsonian activity, while regioisomeric alterations were noted to affect potency, as evidenced by the fact that the 2-chloro,5-trifluoromethyl analog was the only halogenated derivative to retain notable activity [1]. The 3-chlorophenyl isomer of the target compound (CAS 897621-00-0) has been indexed in chemical substance databases but has not been reported in primary biological studies to carry the same bioactivity annotations, reinforcing that chlorine position is not interchangeable [2].

Sar Isomer differentiation Thiazolyl urea

Ring-Size Differentiation: Azepane (7-Membered) vs. Morpholine (6-Membered) Cyclic Amine Modulates Lipophilicity and Binding Surface

The target compound incorporates a seven-membered azepane ring, whereas closely related analogs such as 1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea employ a six-membered morpholine ring . The azepane ring introduces an additional methylene unit, increasing molecular volume and theoretical lipophilicity compared to the morpholine congener. While specific distribution coefficient data are absent, the computed XLogP3-AA of the target compound is 3.1 [1]. The morpholine analog, carrying an additional oxygen heteroatom in its ring, is expected to exhibit lower LogP and a higher TPSA than the all-carbon azepane system, which would reduce passive membrane permeability. In antileukemic thiazolyl urea SAR, lipophilicity of the cyclic amine component was noted to correlate with cellular potency [2].

Lipophilicity Cns penetration Conformational flexibility

Thiazole Substitution Regiochemistry: 4-Oxoethyl vs. 5-Carbonyl Azepane Placement Controls Molecular Geometry

A key regioisomer, 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 941886-74-4), differs from the target compound in two critical respects: (i) the azepane-carbonyl group resides at the thiazole 5-position rather than the 4-oxoethyl linker, and (ii) a methyl group is introduced at the thiazole 4-position . These structural perturbations reposition the azepane moiety relative to the urea pharmacophore and introduce steric hindrance at the 4-position. Molecular docking studies of thiazolyl urea derivatives with the adenosine A₂A receptor, a target implicated in Parkinson's disease, demonstrate that the orientation and depth of the halogen-substituted phenyl ring within the binding pocket is exquisitely sensitive to the substitution pattern on the thiazole core [1]. The 4-oxoethyl linked azepane (target compound) is predicted to adopt a distinct low-energy conformation compared to the 5-carbonyl linked regioisomer.

Regioisomer Binding conformation Structure-based design

Scaffold Complexity Advantage: Azepan-2-oxoethyl Appendage Distinguishes Target from Core Thiazolyl Urea Fragment

Compared to the minimalist scaffold 1-(4-chlorophenyl)-3-(thiazol-2-yl)urea (CAS 69123-55-3), which contains only the thiazole core linked directly to the urea moiety, the target compound incorporates an azepan-1-yl-2-oxoethyl side chain that significantly increases molecular complexity . The target compound has a higher fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success rates in drug discovery [1]. The added side chain also provides additional rotatable bonds (4 computed for the target compound) and a tertiary amide that can act as a hydrogen bond acceptor, expanding the interaction surface beyond that available to the core fragment [2]. This complexity may translate into enhanced target selectivity profiles, as demonstrated by the broad range of IC₅₀ values observed within 5-substituted thiazolyl urea libraries [3].

Molecular complexity Fraction sp3 Lead-likeness

Application Scenarios Grounded in the Differentiating Evidence Profile of 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 897620-69-8)


Structure–Activity Relationship (SAR) Studies Requiring Precise Halogen Positional Control

The target compound serves as a defined 4-chlorophenyl reference point within thiazolyl urea SAR programs. Class-level data indicate that antiparkinsonian activity in haloperidol-induced catalepsy models is modulated by halogen substitution pattern, with 4-chloro substitution associated with moderate efficacy [1]. Researchers conducting systematic halogen-scanning studies should procure this specific compound to control for the chlorine position, as the 3-chlorophenyl isomer (CAS 897621-00-0) is cataloged as a distinct chemical entity with no published equivalent bioactivity annotation.

Head-to-Head Comparison of Cyclic Amine Size on Permeability and Target Engagement

The azepane (seven-membered) ring distinguishes this compound from six-membered morpholine analogues in terms of lipophilicity (XLogP3-AA = 3.1) and TPSA (103 Ų) [2]. Investigators evaluating the effect of cyclic amine ring size on passive permeability, CNS penetration, or target binding kinetics can use this compound alongside the morpholine congener to generate paired comparative data, an approach supported by the known sensitivity of antileukemic thiazolyl ureas to lipophilicity variations [3].

Regioisomeric Probe for Thiazole Substitution-Dependent Conformational Analysis

The 4-oxoethyl azepane substitution pattern of the target compound is distinct from the 5-carbonyl azepane regioisomer (CAS 941886-74-4). Molecular docking studies on thiazolyl urea derivatives with adenosine A₂A receptor indicate that thiazole substitution topology governs the binding orientation of the phenyl urea pharmacophore [4]. This compound can function as a probe to experimentally validate predicted binding pose differences between 4- and 5-substituted thiazolyl urea regioisomers.

Fragment Elaboration Studies Evaluating Side-Chain Contributions to Biological Activity

Relative to the minimalist core fragment 1-(4-chlorophenyl)-3-(thiazol-2-yl)urea (CAS 69123-55-3), this compound adds ~139 Da of molecular weight and an estimated 0.2 increase in Fsp³ via the azepan-2-oxoethyl side chain [5]. Medicinal chemistry teams exploring side-chain elaboration strategies on the thiazolyl urea core can evaluate this compound to measure the incremental contribution of the azepan-2-oxoethyl appendage to target binding, selectivity, and physicochemical properties.

Quote Request

Request a Quote for 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.